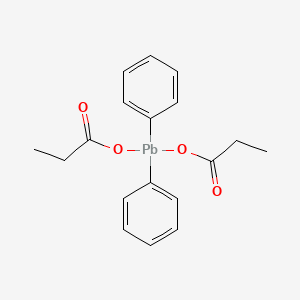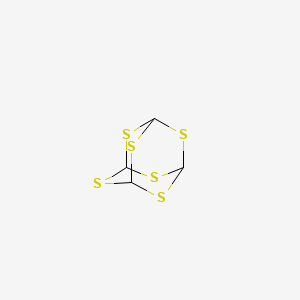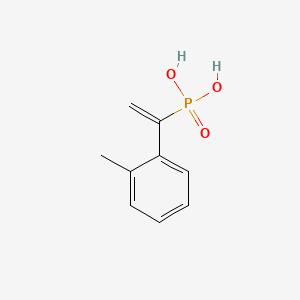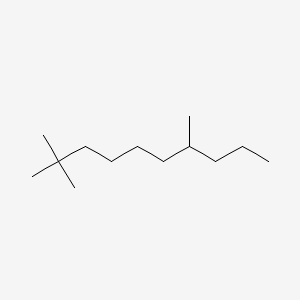
Glycerol diacetate laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol diacetate laurate, also known as 1,3-diacetoxy-2-propanyl laurate, is an ester compound with the molecular formula C19H34O6. It is formed by the esterification of glycerol with lauric acid and acetic acid. This compound is known for its applications in various industries, including pharmaceuticals, cosmetics, and food.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol diacetate laurate can be synthesized through the esterification of glycerol with lauric acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This involves the use of a fixed-bed reactor where glycerol and lauric acid are continuously fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol diacetate laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, lauric acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, resulting in the formation of new ester compounds.
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, lauric acid, and acetic acid.
Transesterification: New ester compounds and glycerol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
Glycerol diacetate laurate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of glycerol diacetate laurate involves its ability to interact with lipid membranes and proteins. It can form stable emulsions with lipids, enhancing the solubility and bioavailability of hydrophobic compounds. Additionally, this compound can undergo hydrolysis to release glycerol, lauric acid, and acetic acid, which can further interact with biological molecules and pathways .
Comparaison Avec Des Composés Similaires
Glycerol diacetate laurate can be compared with other similar compounds such as:
Glycerol monolaurate: Known for its antimicrobial properties and used in food preservation and personal care products.
Glycerol tristearate: Used as a thickening agent in cosmetics and food products.
Glycerol monooleate: Employed as an emulsifier and surfactant in various industrial applications.
This compound is unique due to its dual ester groups, which provide enhanced emulsifying properties and make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
55191-43-0 |
|---|---|
Formule moléculaire |
C19H34O6 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1,3-diacetyloxypropan-2-yl dodecanoate |
InChI |
InChI=1S/C19H34O6/c1-4-5-6-7-8-9-10-11-12-13-19(22)25-18(14-23-16(2)20)15-24-17(3)21/h18H,4-15H2,1-3H3 |
Clé InChI |
IADBTKCAYVABOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



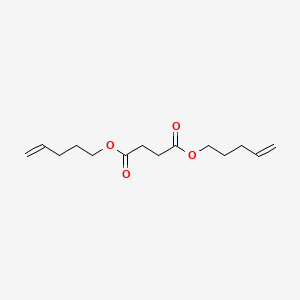
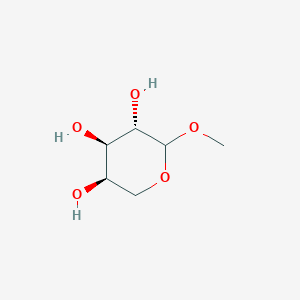

![dizinc;N,N-dimethylcarbamodithioate;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B13797209.png)
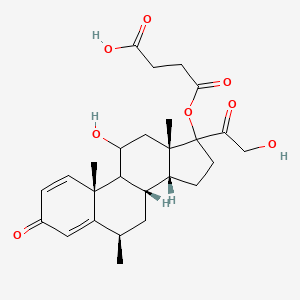
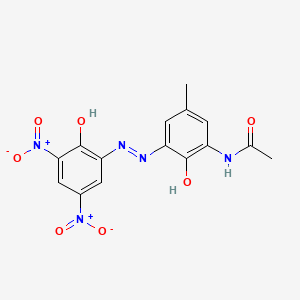
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
